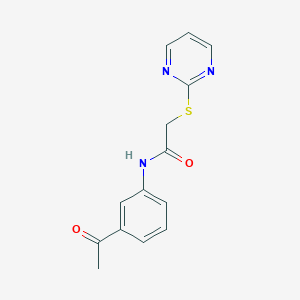![molecular formula C14H18BrNO3S B299319 N-(3-bicyclo[2.2.1]heptanyl)-3-bromo-4-methoxybenzenesulfonamide](/img/structure/B299319.png)
N-(3-bicyclo[2.2.1]heptanyl)-3-bromo-4-methoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-bicyclo[2.2.1]heptanyl)-3-bromo-4-methoxybenzenesulfonamide, also known as BAY 41-2272, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of compounds known as sGC (soluble guanylate cyclase) activators, which have been shown to have a wide range of effects on various physiological processes.
Applications De Recherche Scientifique
Photodynamic Therapy Applications
- Photodynamic Therapy for Cancer Treatment : A study by Pişkin, Canpolat, & Öztürk (2020) explored the use of zinc phthalocyanine substituted with benzenesulfonamide derivatives. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and are suitable for photodynamic therapy, a treatment for cancer.
Antitumor Applications
- Antitumor Properties : A paper by Owa et al. (2002) discussed sulfonamide compounds with antitumor activities. These compounds, including some benzenesulfonamide derivatives, were effective as cell cycle inhibitors in cancer cell lines and have progressed to clinical trials.
Spectroscopic Properties for Photocatalytic Applications
- Photocatalytic Applications : Research by Öncül, Öztürk, & Pişkin (2021) synthesized and characterized zinc(II) phthalocyanine with benzenesulfonamide derivative substituents. The study highlighted its suitability for photocatalytic applications due to its photophysical and photochemical properties.
Synthesis and Characterization Studies
Stereospecific Synthesis : A paper by Kurbanoğlu (2016) detailed the synthesis and characterization of a new N-tosyl bromo-aminocyclitol, a compound related to benzenesulfonamide. This molecule may have potential for biological activity evaluation.
Analgesic and Tranquilizer Activities : Research by Zlenko, Palchikov, & Rybalko (2012) synthesized derivatives of benzenesulfonamide demonstrating analgesic and tranquilizer activities, indicating potential for therapy in pain syndrome conditions.
Chemical Reactions and Transformations
Chemical Synthesis and Reactions : The study by Adachi & Otsuki (1976) explored the reactions of N,N-dibromobenzenesulfonamide with propenylbenzene derivatives, producing various substituted compounds.
Improved Synthesis for Thromboxane A2 Receptor Study : Kan and Tai (1993) link to paper improved the synthesis of derivatives of benzenesulfonamido-bicyclo[2.2.1]heptyl for studying the thromboxane A2 receptor, relevant in cardiovascular research.
Stereochemical Studies
- Stereochemical Examinations : The paper by Cossu & Peluso (2006) reported on the stereochemical aspects of certain aza-bicyclo[2.2.1]heptane derivatives, contributing to the understanding of stereochemistry in organic synthesis.
Propriétés
Formule moléculaire |
C14H18BrNO3S |
|---|---|
Poids moléculaire |
360.27 g/mol |
Nom IUPAC |
N-(2-bicyclo[2.2.1]heptanyl)-3-bromo-4-methoxybenzenesulfonamide |
InChI |
InChI=1S/C14H18BrNO3S/c1-19-14-5-4-11(8-12(14)15)20(17,18)16-13-7-9-2-3-10(13)6-9/h4-5,8-10,13,16H,2-3,6-7H2,1H3 |
Clé InChI |
JRVCVQJAFKBAPN-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2CC3CCC2C3)Br |
SMILES canonique |
COC1=C(C=C(C=C1)S(=O)(=O)NC2CC3CCC2C3)Br |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-bicyclo[2.2.1]hept-2-yl-4-fluorobenzenesulfonamide](/img/structure/B299239.png)



![2-({5-[(4-chlorophenyl)sulfanyl]-2-furyl}methylene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B299253.png)
![(5E)-1-(4-chlorophenyl)-5-({5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B299254.png)
![5-[[5-(4-chlorophenyl)sulfanylfuran-2-yl]methylidene]-2-sulfanyl-1H-pyrimidine-4,6-dione](/img/structure/B299256.png)
![2-(2-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}hydrazino)-N-cyclopentyl-2-oxoacetamide](/img/structure/B299258.png)
![2-[benzyl-(4-chlorophenyl)sulfonylamino]-N-[(E)-[4-[2-(cyclohexylamino)-2-oxoethoxy]phenyl]methylideneamino]acetamide](/img/structure/B299260.png)
![3-{2-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]hydrazino}-N-(3-methoxypropyl)-3-oxopropanamide](/img/structure/B299261.png)
![2-[(2E)-2-(4-{2-[(2-chlorophenyl)amino]-2-oxoethoxy}benzylidene)hydrazinyl]-N-(2,5-dimethoxyphenyl)-2-oxoacetamide](/img/structure/B299262.png)
![2-[(2E)-2-{4-[2-(cyclohexylamino)-2-oxoethoxy]benzylidene}hydrazinyl]-N-(2,4-dimethoxyphenyl)-2-oxoacetamide](/img/structure/B299263.png)
![2-{2-[4-(2-amino-2-oxoethoxy)benzylidene]hydrazino}-N-(3-chloro-4-methoxyphenyl)-2-oxoacetamide](/img/structure/B299264.png)